molecular formula C8H10O4 B13253538 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid

Cat. No.: B13253538
M. Wt: 170.16 g/mol
InChI Key: VGDQXSLIRVMEAE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a furan ring substituted with a methyl group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with glyoxylic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as thionyl chloride or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2-methylfuran-3-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid.

    Substitution: Formation of 2-chloro-3-(2-methylfuran-3-yl)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid
  • 3-(2-Furyl)propanoic acid
  • 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid

Uniqueness

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a furan ring with a methyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-hydroxy-3-(2-methylfuran-3-yl)propanoic acid

InChI

InChI=1S/C8H10O4/c1-5-6(2-3-12-5)4-7(9)8(10)11/h2-3,7,9H,4H2,1H3,(H,10,11)

InChI Key

VGDQXSLIRVMEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CC(C(=O)O)O

Origin of Product

United States

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